molecular formula C11H12Cl2N2O4 B3854446 ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate

ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate

Cat. No. B3854446
M. Wt: 307.13 g/mol
InChI Key: ZTFASFHCLHOGDO-UHFFFAOYSA-N
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Description

Ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate is an organic compound with the molecular formula C11H12Cl2N2O4 . It is a carbamate derivative, which are a category of organic compounds formally derived from carbamic acid .


Synthesis Analysis

The synthesis of carbamate derivatives like ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate can be achieved through several methods. One common method is the reaction of alcohols with carbamoyl chlorides . Another method involves the reaction of chloroformates with amines . The Mannich reaction, a three-component organic reaction that involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine, could also be relevant .


Molecular Structure Analysis

The molecular structure of ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate consists of a carbamate group (N-C(=O)-O-) and a dichlorophenyl group attached to the nitrogen atom .


Chemical Reactions Analysis

Carbamate compounds like ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate can undergo various chemical reactions. For instance, the Mannich reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine .

Mechanism of Action

The mechanism of action of carbamate compounds involves the formation of imines and enamines. The reaction of aldehydes and ketones with primary amines forms imine derivatives, also known as Schiff bases .

properties

IUPAC Name

ethyl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O4/c1-3-18-11(17)15(2)19-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,3H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFASFHCLHOGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(3,4-dichlorophenyl)carbamoyloxy]-N-methylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate
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ethyl ({[(3,4-dichlorophenyl)amino]carbonyl}oxy)methylcarbamate
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